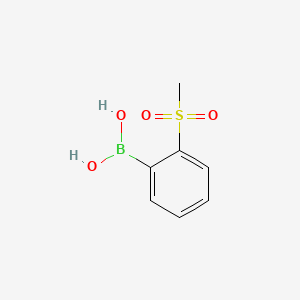

![molecular formula C10H9F3N2O4 B1303842 3-[2-硝基-4-(三氟甲基)苯胺基]丙酸 CAS No. 37040-43-0](/img/structure/B1303842.png)

3-[2-硝基-4-(三氟甲基)苯胺基]丙酸

描述

Synthesis Analysis

The synthesis of compounds related to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid involves several steps and key transformations. In one study, the synthesis of isomeric (3,3,3-trifluoropropyl)anilines was achieved from corresponding nitrobenzaldehydes. The critical step in this process was the conversion of the carboxylic group of 3-(nitrophenyl)propanoic acids into the trifluoromethyl group using sulfur tetrafluoride (SF4) . This method could potentially be adapted for the synthesis of 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid can be characterized using various analytical techniques. For instance, a novel partially reduced polynitro aromatic compound was characterized by elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and X-ray single crystal diffraction. Density functional theory (DFT) and Hartree-Fock (HF) methods were used to calculate the optimized geometries, which closely resembled the crystal structure. These computational methods can also predict vibrational frequencies, which are essential for understanding the molecular structure of such compounds .

Chemical Reactions Analysis

The chemical reactivity of nitroaromatic compounds, which are structurally related to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid, can be complex. For example, the use of 3-methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO3) as a Brønsted acidic ionic liquid and nitrating agent has been shown to efficiently nitrate aromatic compounds, including aniline derivatives. This reagent works by in situ generation of nitrogen dioxide as a radical, which can then react with aromatic compounds to yield nitroarenes . Such reactions are crucial for the functionalization of aromatic rings and could be relevant for further derivatization of 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid can be inferred from related compounds. For instance, neutral Ni(II) complexes derived from anilino-substituted enone ligands with trifluoromethyl groups have been synthesized and characterized. These complexes exhibit significant activity in the polymerization of ethylene, indicating that the trifluoromethyl and anilino substituents contribute to the reactivity and stability of the complexes. The physical properties such as molecular weight and degree of branching of the resulting polymers were also reported, which can provide insights into the behavior of similar trifluoromethyl-containing compounds .

科学研究应用

代谢和药代动力学研究

与3-[2-硝基-4-(三氟甲基)苯胺基]丙酸结构相关的化合物的研究揭示了它们的代谢途径和药代动力学。例如,选择性雄激素受体调节剂S-1在大鼠中表现出低清除率、适中的分布容积和广泛的代谢,突显了了解潜在治疗应用的分子特性和代谢谱的必要性(Wu et al., 2006)。类似地,与所讨论化合物结构相似的硝基脂肪酸已被证明在小鼠中经历β-氧化和与血浆蛋白的结合等代谢过程,揭示了它们作为具有抗炎特性的细胞信号介质的潜力(Rudolph et al., 2009)。

农业应用

类似于3-[2-硝基-4-(三氟甲基)苯胺基]丙酸的某些硝基化合物已被用于农业目的。例如,已研究了3-硝氧基丙醇对减少反刍动物甲烷排放的影响,可能为减轻畜牧业对环境的影响提供了一种途径(Haisan et al., 2014)。另一项研究考察了该化合物对哺乳期奶牛的消化、能量和氮平衡的影响,为了解其对畜牧业健康和生产力的影响提供了关键见解(Reynolds et al., 2014)。

医学研究和治疗

与3-[2-硝基-4-(三氟甲基)苯胺基]丙酸结构相关的化合物已被研究其治疗潜力。例如,研究探讨了它们在保护免受氧化应激诱导的神经损伤方面的作用(La Fontaine et al., 2000),探究了肿瘤细胞内氧化还原状态(Hyodo et al., 2006),以及检查硝基酸的抗血栓和扩血管活性(Rehse et al., 1996)。此外,硝基油酸,一种硝酸衍生的脂肪酸,已被研究其血管保护特性以及在抑制血管紧张素II诱导的高血压中的作用(Zhang et al., 2010)。

属性

IUPAC Name |

3-[2-nitro-4-(trifluoromethyl)anilino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O4/c11-10(12,13)6-1-2-7(8(5-6)15(18)19)14-4-3-9(16)17/h1-2,5,14H,3-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTPACJKQFUDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377413 | |

| Record name | N-[2-Nitro-4-(trifluoromethyl)phenyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid | |

CAS RN |

37040-43-0 | |

| Record name | N-[2-Nitro-4-(trifluoromethyl)phenyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)